molecular formula C7H4BrNO3S B2898553 7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 2137631-23-1

7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2898553
CAS No.: 2137631-23-1
M. Wt: 262.08
InChI Key: QATFYHFAVCVRHC-UHFFFAOYSA-N
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Description

7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 2137631-23-1) is a high-purity, brominated organic compound with a molecular weight of 262.08 g/mol and the molecular formula C7H4BrNO3S . This molecule features a benzisothiazol-3(2H)-one 1,1-dioxide core structure—a scaffold also known as a substituted saccharin—functionalized with a bromine atom at the 7-position. The bromine substituent makes this compound a versatile and valuable synthetic intermediate or building block for researchers, particularly in medicinal chemistry and drug discovery. The presence of the bromine atom offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the synthesis of a diverse array of novel derivatives for biological evaluation and structure-activity relationship (SAR) studies . As a benzoisothiazole dioxide derivative, it is part of a class of compounds studied for various pharmacological activities. Researchers should note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for detailed handling instructions. This compound has associated hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3S/c8-5-3-1-2-4-6(5)13(11,12)9-7(4)10/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATFYHFAVCVRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137631-23-1
Record name 7-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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Preparation Methods

Core Reaction Mechanism

The copper-catalyzed cyclization of 2-halo-5-bromobenzamides constitutes the most direct route to 7-bromobenzo[d]isothiazol-3(2H)-one precursors. As demonstrated by Paul and Punniyamurthy, this method employs CuCl (10 mol%) with sulfur powder (1.5 mmol) in DMF at 75–135°C under nitrogen, achieving cyclization through simultaneous C–S and N–S bond formation. Critical to regiochemical control is the pre-installation of bromine at the 5-position of the benzamide precursor, which becomes the 7-position after annulation (Figure 1).

Key reaction parameters:

  • Base selection: K₂CO₃ or Cs₂CO₃ (1.5 mmol) optimizes deprotonation
  • Solvent effects: DMF enables superior solubility of copper-thiolate intermediates
  • Temperature gradient: 135°C maximizes conversion for electron-deficient substrates

Substrate Scope and Limitations

Table 1 compares yields across substituted 2-halo-5-bromobenzamides:

Starting Material Product Yield (%) Reaction Time (h)
2-Chloro-5-bromo-N-benzylbenzamide N-Benzyl-7-bromobenzo[d]isothiazol-3(2H)-one 88 8
2-Iodo-5-bromo-N-(4-methoxyphenyl)benzamide N-(4-Methoxyphenyl)-7-bromobenzo[d]isothiazol-3(2H)-one 89 6

Notably, electron-donating N-substituents (e.g., 4-methoxyphenyl) accelerate cyclization kinetics by stabilizing transition-state partial positive charges. Steric hindrance from ortho-substituted aryl groups reduces yields to 64–72%, necessitating prolonged reaction times.

Oxidative Cyclization Strategies

Hydrogen Peroxide-Mediated Annulation

Thieme-connect studies reveal that 3-aminopropenethiones undergo oxidative cyclization with 30% H₂O₂ in methanol (40°C, 2–8 h) to generate isothiazole cores. Applied to 7-bromo derivatives, this method proceeds via:

  • Thioamide formation from 2-bromo-5-nitrobenzoic acid
  • Sequential reduction of nitro to amine
  • Oxidative ring closure (Scheme 2)

Critical optimization:

  • Stoichiometric H₂O₂ (3 equiv) prevents over-oxidation
  • pH control (5.5–6.0) minimizes sulfoxide byproducts
  • Yields: 76–86% for aryl-substituted variants

Iodine-Promoted Cyclization

Alternative protocols employ I₂/K₂CO₃ in diethyl ether (reflux, 4 h) for substrates sensitive to aqueous conditions. While offering superior functional group tolerance for acid-labile groups, iodine-mediated routes show decreased efficiency with 7-bromo substrates (yields: 52–68%), attributed to steric interactions during iodide displacement.

Bromination Methodologies

Directed Ortho-Metalation (DoM)

Post-cyclization bromination via DoM enables precise 7-position functionalization:

  • Generate lithium amide at N2 using LDA (−78°C, THF)
  • Bromine quench (−40°C) achieves >95% regioselectivity
  • Acidic workup (HCl/MeOH) regenerates ketone

Advantages:

  • Avoids pre-functionalized starting materials
  • Compatible with N-aryl and N-alkyl substituents
  • Typical yields: 82–89%

Electrophilic Aromatic Substitution

For non-directed approaches, bromine in acetic acid (0°C → rt, 12 h) introduces Br at the 7-position with 73% efficiency when using N-electron-withdrawing groups (e.g., N-acetyl). Meta-brominated byproducts (18–22%) necessitate chromatographic separation.

Oxidation to 1,1-Dioxide Derivatives

mCPBA-Mediated Sulfone Formation

Treatment of 7-bromobenzo[d]isothiazol-3(2H)-one with m-chloroperbenzoic acid (2.2 equiv) in dichloromethane (0°C → rt, 8 h) quantitatively generates the 1,1-dioxide. Kinetic studies show:

  • 89% conversion after 4 h
  • 100% conversion at 8 h (monitored by TLC)

Side reactions:

  • Over-oxidation to sulfonic acids (<5%)
  • Epi-sulfoxide formation if stoichiometry deviates

Hydrogen Peroxide/Acetic Acid System

Cost-effective oxidation uses 30% H₂O₂ in glacial HOAc (reflux, 12 h), achieving 91–94% yields. Catalytic Na₂WO₄·2H₂O (5 mol%) accelerates the reaction 3-fold while preventing peroxide decomposition.

Comparative Methodological Analysis

Table 2 evaluates key synthetic routes:

Method Total Yield (%) Purity (HPLC) Scalability Cost Index
Cu-catalyzed cyclization + oxidation 78–85 >99 Kilogram $$$
Oxidative cyclization + DoM 65–72 97–98 Gram $$
Electrophilic bromination + mCPBA 61–68 95–97 Milligram $$$$

The copper-mediated route demonstrates superior efficiency for industrial applications, while oxidative cyclization offers advantages in divergent synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfone group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by disrupting protein-protein interactions. Additionally, it can modulate signaling pathways by interacting with cellular receptors .

Comparison with Similar Compounds

Positional Isomers: 5-Bromo and 6-Bromo Derivatives

  • 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 29632-82-4): Shares the same molecular formula (C₇H₄BrNO₃S) and weight (262.08) as the 7-bromo isomer but differs in bromine substitution at the 5-position. Used in sulfonamide synthesis and exhibits comparable reactivity in nucleophilic substitution reactions. However, steric and electronic effects at the 5-position may reduce accessibility for further alkylation compared to the 7-bromo derivative . Purity: 97% (commercial grade) .
  • 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 62473-92-1): Molecular weight 262.08, stored at 2–8°C, indicating higher sensitivity than the 7-bromo analog . Used as a precursor in organochemical synthesis, with applications in drug development .

Key Difference : The 7-bromo derivative’s substitution pattern enhances reactivity in alkylation reactions (e.g., with amines) due to reduced steric hindrance compared to 5- or 6-bromo isomers .

Halogen-Substituted Analogs: Iodo and Chloro Derivatives

  • 2-Iodobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 86340-94-5):

    • Higher molecular weight (309.08 g/mol ) due to iodine substitution.
    • Requires storage under inert atmosphere and low temperature (2–8°C), reflecting greater instability versus brominated analogs .
  • N-Bromosaccharin (2-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, CAS 35812-01-2):

    • Bromine at the 2-position alters electronic properties, making it a potent electrophile in radical reactions .
    • Achieves 89% yield in benzylation reactions, outperforming 7-bromo derivatives in specific coupling reactions .

Key Difference : The 7-bromo compound’s balance of reactivity and stability makes it preferable for multi-step syntheses, while 2-iodo and 2-bromo derivatives excel in electrophilic substitutions .

Alkylated Derivatives

  • 2-(7-Bromoheptyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (Intermediate in ): Features a 7-bromoheptyl chain, enabling conjugation with amines (e.g., 3-chlorobenzylamine) to yield heterodimeric AChE inhibitors (64% yield) .
  • 2-(5-Bromopentyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide :

    • Shorter alkyl chain reduces steric hindrance but limits biological activity due to decreased membrane affinity .

Key Difference : The 7-bromoheptyl derivative’s longer chain optimizes interactions with AChE’s peripheral anionic site, a critical feature for dual-binding inhibitors .

Acetylcholinesterase (AChE) Inhibition

  • 7-Bromo derivatives (e.g., compound 44 in ):

    • Demonstrated dual-binding to AChE’s catalytic and peripheral sites, mimicking donepezil’s mechanism .
    • Substitution at the 7-position allows simultaneous interaction with both sites, enhancing inhibitory potency .
  • 5-Bromo and 6-Bromo analogs: Limited data on AChE activity, suggesting positional bromine placement critically affects target engagement .

Multitarget Potential

  • Derivatives with benzo[d]isothiazol-3(2H)-one 1,1-dioxide moieties exhibit additional inhibition of butyrylcholinesterase (BChE) and Aβ aggregation, highlighting their role as multitarget anti-Alzheimer agents .

Data Tables

Table 1: Physical and Chemical Properties

Compound (CAS) Molecular Weight Bromine Position Storage Conditions Key Applications
7-Bromo (2137631-23-1) 262.08 7 Room Temperature AChE inhibitors, Synthesis
5-Bromo (29632-82-4) 262.08 5 N/A Sulfonamide synthesis
6-Bromo (62473-92-1) 262.08 6 2–8°C Organochemical intermediates
2-Iodo (86340-94-5) 309.08 2 2–8°C (Inert) Electrophilic coupling

Biological Activity

7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, also known as 6-bromosaccharin, is a heterocyclic compound with notable biological activities. Its chemical formula is C7H4BrNO3SC_7H_4BrNO_3S, and it has garnered interest for its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, antimicrobial effects, and potential therapeutic applications.

  • Molecular Formula : C7H4BrNO3SC_7H_4BrNO_3S
  • Molecular Weight : 262.08 g/mol
  • Physical State : White crystalline solid
  • Solubility : Soluble in various organic solvents

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes and as an antimicrobial agent.

Enzyme Inhibition

One of the most studied aspects of this compound is its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs. The inhibition profile suggests potential interactions with various therapeutic agents, necessitating further investigation into its implications for drug development and safety.

Enzyme Inhibition Type Potential Impact
CYP1A2CompetitiveAlters metabolism of drugs

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Pathogen Type Activity Reference
BacteriaInhibitory
FungiInhibitory

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological assays:

  • Inhibition of Dengue Virus Protease :
    • A study demonstrated that derivatives of benzo[d]isothiazol-3(2H)-ones exhibited inhibitory activity against the Dengue virus NS2B/NS3 protease. This suggests potential applications in antiviral drug development.
  • Neuroprotective Properties :
    • Compounds similar to 7-Bromobenzo[d]isothiazol-3(2H)-one have shown promise in neuroprotective assays, indicating a potential role in treating neurodegenerative diseases.
  • Anti-inflammatory Activity :
    • Some derivatives have been evaluated for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory processes.

Q & A

Q. What are the optimal synthetic routes for 7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, and what factors influence yield and purity?

The synthesis typically involves bromination of the benzoisothiazolone core using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

  • Regioselective bromination : Positional selectivity (e.g., 5- vs. 7-bromo) depends on directing groups and reaction conditions (e.g., solvent polarity, temperature). For example, chlorinated analogs ( ) use halogenation protocols that can be adapted for bromine substitution .
  • Purification : Recrystallization from acetonitrile or ethanol ensures high purity (>97%), as demonstrated for structurally similar compounds ( ).
  • Yield optimization : Reaction time, stoichiometry of brominating agents, and inert atmospheres minimize side reactions like over-bromination .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons adjacent to bromine show deshielding). For example, 5-bromo analogs exhibit distinct singlet peaks for isolated protons ( ) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peaks at ~250–300 m/z range for brominated derivatives) .
  • IR spectroscopy : Identify sulfone (SO2) stretches at ~1300–1150 cm⁻¹ and carbonyl (C=O) bands near 1700 cm⁻¹ .

Advanced Research Questions

Q. How can deuterium labeling elucidate the reactivity of this compound in nucleophilic substitution reactions?

Deuterium exchange studies (e.g., in D2O or CD3OD) reveal kinetic isotope effects on reaction pathways. For example:

  • Mechanistic insights : Substitution at the 7-bromo position may proceed via SNAr (aromatic nucleophilic substitution), where deuterated solvents slow reaction rates, indicating a rate-determining step involving proton transfer ( ) .
  • Competing pathways : Competing elimination (e.g., dehydrohalogenation) can be monitored via deuterium incorporation in byproducts .

Q. What strategies resolve contradictions in reported biological activities of 7-Bromo derivatives across studies?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., alkyl chains, aryl groups) to isolate contributions of the 7-bromo moiety. For example, shows that chain length in benzylamino derivatives significantly impacts cholinesterase inhibition .
  • Targeted assays : Use in vitro models (e.g., enzyme inhibition, cell viability) with standardized protocols to compare activity. For NMDA receptor ligands ( ), IC50 values depend on substituent electronic effects .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile discrepancies between experimental and theoretical data .

Q. How does the 7-bromo substituent influence photophysical properties compared to other halogenated analogs?

  • UV-Vis spectroscopy : Bromine’s heavy atom effect enhances intersystem crossing, increasing fluorescence quenching. Compare with chloro derivatives () to quantify redshift in absorption maxima .
  • Thermal stability : Differential scanning calorimetry (DSC) shows brominated analogs have higher melting points (e.g., 226–229°C for 5,7-dichloro derivatives in ), suggesting improved thermal stability .

Methodological Notes

  • Data contradictions : Discrepancies in reaction yields (e.g., 46% vs. 98% in ) may arise from solvent purity or catalyst traces. Replicate under inert conditions .
  • Advanced characterization : X-ray crystallography (not cited in evidence but recommended) resolves regiochemical ambiguities in brominated products.

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